molecular formula C25H20Cl2FN3O2S B11090546 (2Z)-N-(3,5-dichlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

(2Z)-N-(3,5-dichlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Cat. No.: B11090546
M. Wt: 516.4 g/mol
InChI Key: JMGKPDCQTPZRKG-UHFFFAOYSA-N
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Description

(2E)-N-(3,5-DICHLOROPHENYL)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazine derivatives. This compound is characterized by its unique structure, which includes a thiazine ring, multiple aromatic rings, and various functional groups such as carboxamide, phenyl, and fluorophenyl groups. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3,5-DICHLOROPHENYL)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazine ring, followed by the introduction of the phenyl and fluorophenyl groups through substitution reactions. The final step involves the formation of the carboxamide group under controlled conditions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3,5-DICHLOROPHENYL)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(2E)-N-(3,5-DICHLOROPHENYL)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-(3,5-DICHLOROPHENYL)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N’- (2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide: Another compound with a similar structure but different functional groups.

    Chloroalkanes: Compounds with one or more hydrogens substituted by chlorine, sharing some structural similarities.

Uniqueness

The uniqueness of (2E)-N-(3,5-DICHLOROPHENYL)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H20Cl2FN3O2S

Molecular Weight

516.4 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C25H20Cl2FN3O2S/c26-17-12-18(27)14-21(13-17)29-24(33)22-15-23(32)31(11-10-16-6-8-19(28)9-7-16)25(34-22)30-20-4-2-1-3-5-20/h1-9,12-14,22H,10-11,15H2,(H,29,33)

InChI Key

JMGKPDCQTPZRKG-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC=CC=C2)N(C1=O)CCC3=CC=C(C=C3)F)C(=O)NC4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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